4-Ethoxy-3-fluoropiperidine
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Overview
Description
4-Ethoxy-3-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H14FNO.
Preparation Methods
The synthesis of 4-Ethoxy-3-fluoropiperidine typically involves multi-step synthetic routes. One common method includes the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropiperidine, with an ethoxy group. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the substitution reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Ethoxy-3-fluoropiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Ethoxy-3-fluoropiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoropiperidine involves its interaction with specific molecular targets and pathwaysThe fluorine atom’s high electronegativity and small size contribute to the compound’s ability to form strong hydrogen bonds and dipole interactions, enhancing its pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
4-Ethoxy-3-fluoropiperidine can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine: Lacks the ethoxy group, resulting in different chemical and biological properties.
3-Fluoropiperidine: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
4-Ethoxy-3-chloropiperidine: Substitution of fluorine with chlorine alters the compound’s electronic effects and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14FNO |
---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
4-ethoxy-3-fluoropiperidine |
InChI |
InChI=1S/C7H14FNO/c1-2-10-7-3-4-9-5-6(7)8/h6-7,9H,2-5H2,1H3 |
InChI Key |
YTSFLDIUUSSYJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCNCC1F |
Origin of Product |
United States |
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